molecular formula C18H19NO4 B4922245 ETHYL 4-(2-PHENOXYPROPANAMIDO)BENZOATE

ETHYL 4-(2-PHENOXYPROPANAMIDO)BENZOATE

Cat. No.: B4922245
M. Wt: 313.3 g/mol
InChI Key: ZFTHTUQZASFOGY-UHFFFAOYSA-N
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Description

Ethyl 4-(2-phenoxypropanamido)benzoate is a synthetic organic compound characterized by an ethyl benzoate core substituted at the para position with a 2-phenoxypropanamido group.

Properties

IUPAC Name

ethyl 4-(2-phenoxypropanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-3-22-18(21)14-9-11-15(12-10-14)19-17(20)13(2)23-16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTHTUQZASFOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-phenoxypropanamido)benzoate typically involves a multi-step process. One common route includes the following steps:

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using continuous-flow systems. This approach allows for better control over reaction conditions, higher yields, and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-phenoxypropanamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Ethyl 4-(2-Phenoxypropanamido)Benzoate vs. SABA1 (Sulfonamidobenzamide Derivative)

SABA1 (Ethyl 4-[[2-Chloro-5-(Phenylcarbamoyl)Phenyl]Sulfonylamino]Benzoate)

  • Core Structure : Ethyl benzoate with a sulfonamidobenzamide substituent .
  • Key Differences: SABA1 features a sulfonamide linkage and a chlorophenylcarbamoyl group, whereas the target compound has an amide-linked phenoxypropanoyl group. Biological Activity: SABA1 exhibits antibacterial activity with a MIC of 0.45–0.9 mM against E. coli (efflux-compromised strains), attributed to its sulfonamide moiety .
  • Implications: The sulfonamide group in SABA1 enhances antimicrobial potency, while the phenoxypropanamido group in the target compound may influence solubility or target specificity.

This compound vs. Ethyl 4-(Dimethylamino)Benzoate

Ethyl 4-(Dimethylamino)Benzoate

  • Core Structure: Ethyl benzoate with a para-dimethylamino group .
  • Key Differences: The dimethylamino group is electron-donating, enhancing reactivity in polymerization reactions (e.g., resin cements). In contrast, the phenoxypropanamido group may introduce steric bulk or hydrogen-bonding capacity. Performance: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in resin formulations, achieving superior degree of conversion compared to methacrylate-based co-initiators .
  • Implications: Substituent electronics (e.g., amino vs. amide) critically affect chemical reactivity and material properties.

This compound vs. Ethoxylated Ethyl-4-Aminobenzoate

Ethoxylated Ethyl-4-Aminobenzoate

  • Core Structure: Ethyl 4-aminobenzoate modified with 25 ethylene oxide (EO) units .
  • Key Differences: Ethoxylation drastically increases molecular weight (1266.6 g/mol) and water solubility, unlike the hydrophobic phenoxypropanamido substituent. Applications: Used in cosmetics due to water solubility and low toxicity, whereas the target compound’s amide group may favor solid-state stability or drug delivery .
  • Implications : Functionalization strategies (e.g., ethoxylation vs. amidation) dictate solubility and industrial applications.

Data Table: Comparative Overview of Structural Analogs

Compound Name Core Structure Substituent Group Molecular Weight (g/mol) Key Properties/Activity Applications References
This compound Ethyl benzoate 2-Phenoxypropanamido Not reported Potential H-bonding, steric bulk Not specified N/A
SABA1 Ethyl benzoate Sulfonamidobenzamide Not reported Antibacterial (MIC 0.45–0.9 mM) Pharmaceuticals
Ethyl 4-(dimethylamino)benzoate Ethyl benzoate Dimethylamino Not reported High polymerization reactivity Dental resins
Ethoxylated ethyl-4-aminobenzoate Ethyl aminobenzoate Ethoxylated (25 EO units) 1266.6 Water-soluble, low toxicity Cosmetics

Research Findings and Implications

  • Antibacterial Activity: Sulfonamide derivatives like SABA1 highlight the importance of electron-withdrawing groups in enhancing antimicrobial efficacy . The phenoxypropanamido group’s role in similar contexts remains unexplored but warrants investigation.
  • Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate’s superior reactivity in resins underscores the impact of electron-donating substituents on initiation efficiency .
  • Solubility and Formulation: Ethoxylated analogs demonstrate how hydrophilic modifications expand applications (e.g., cosmetics), whereas hydrophobic substituents like phenoxypropanamido may favor lipid-based systems .

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